

2-Chloro-5-nitronicotinonitrile chemical structure and properties

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Compound of Interest

Compound Name: 2-Chloro-5-nitronicotinonitrile

Cat. No.: B1361125

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An In-depth Technical Guide to 2-Chloro-5-nitronicotinonitrile

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Foreword: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic scaffolds is paramount. **2-Chloro-5-nitronicotinonitrile**, a substituted pyridine derivative, emerges as a molecule of significant interest. Its unique arrangement of three distinct functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a versatile nitrile moiety—on a pyridine core makes it a powerful intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise characterization of its structure and identifiers.

Chemical Structure

The structure of **2-Chloro-5-nitronicotinonitrile** is defined by a pyridine ring substituted at the C2, C3, and C5 positions. The chlorine atom at C2 is susceptible to nucleophilic displacement, the nitrile group at C3 provides a handle for various transformations, and the nitro group at C5 strongly influences the ring's electronic properties.

Caption: Chemical structure of **2-Chloro-5-nitronicotinonitrile**.

Chemical Identifiers

A summary of key identifiers for **2-Chloro-5-nitronicotinonitrile** is provided below for unambiguous database referencing.

Identifier	Value	Source
IUPAC Name	2-chloro-5-nitropyridine-3-carbonitrile	[1]
Synonyms	2-Chloro-3-cyano-5-nitropyridine, 2-chloro-5-nitro-nicotinonitrile	[1]
CAS Number	31309-08-7	[1]
Molecular Formula	C ₆ H ₂ ClN ₃ O ₂	[1]
Molecular Weight	183.55 g/mol	[1]
InChI	InChI=1S/C6H2ClN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H	[1]
InChI Key	CSDMFMSXIUTEFJ-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(C(=C(N=C1)Cl)C#N)--INVALID-LINK--[O-]	[2]

Physicochemical and Spectral Properties

The physical and spectral characteristics of a compound are critical for its handling, purification, and structural confirmation.

Physicochemical Data

This compound is typically supplied as a solid, and its properties are consistent with a substituted aromatic system.

Property	Value	Source
Appearance	Solid	[1]
Purity	≥97% (Typical)	[1]
Storage	Store at room temperature in a dry, dark place	[3]

(Note: Specific experimental data for melting point and boiling point are not widely published. Predicted values for the related 2-chloro-5-nitronicotinic acid include a melting point of 140-143°C and a boiling point of 384.8±42.0 °C, suggesting the nitrile would have comparable or slightly lower values due to reduced hydrogen bonding capability.)[4]

Spectral Data Analysis (Predicted)

While specific spectra for this exact compound are not readily available in public databases, its structure allows for a confident prediction of key spectral features, which is essential for reaction monitoring and quality control.[5][6][7][8]

- ¹H NMR:** The pyridine ring contains two aromatic protons. The proton at C4 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitro and chloro groups, these protons are expected to be significantly downfield, likely in the δ 8.5-9.5 ppm range.
- ¹³C NMR:** Six distinct carbon signals are expected. The nitrile carbon (C≡N) would appear around δ 115-120 ppm. The aromatic carbons would be found between δ 120-160 ppm, with the carbons attached to the chloro (C2), nitrile (C3), and nitro (C5) groups being the most deshielded.
- Infrared (IR) Spectroscopy:** Key vibrational frequencies would confirm the presence of the functional groups:

- C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm^{-1} .
- NO₂ stretch: Two strong peaks, one asymmetric (~1520-1560 cm^{-1}) and one symmetric (~1340-1360 cm^{-1}).
- C-Cl stretch: A peak in the fingerprint region, typically 600-800 cm^{-1} .
- C=N and C=C stretch: Multiple peaks in the 1400-1600 cm^{-1} region, characteristic of the pyridine ring.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a prominent peak at m/z 183 and a smaller peak ($M+2$) at m/z 185 with an intensity ratio of approximately 3:1.

Synthesis and Purification

2-Chloro-5-nitronicotinonitrile is not a naturally occurring compound and must be prepared via multi-step synthesis. A common and logical pathway proceeds from the more readily available 2-Chloro-5-nitronicotinic acid.

Synthetic Workflow

The conversion involves two key transformations: first, the formation of an amide from the carboxylic acid, followed by the dehydration of the amide to yield the target nitrile. This approach is a cornerstone of synthetic organic chemistry.

Caption: Synthetic workflow from carboxylic acid to nitrile.

Experimental Protocol: Synthesis of 2-Chloro-5-nitronicotinonitrile

This protocol is a representative method based on established chemical transformations.^{[9][10]} All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Chloro-5-nitronicotinamide

- **Acid Chloride Formation:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-nitronicotinic acid (1.0 eq). Add thionyl chloride (SOCl_2) (10 vol) in excess.
 - **Rationale:** Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction produces gaseous HCl and SO_2 , which are removed via a gas trap.
- **Reaction:** Heat the mixture to reflux (approx. $80\text{ }^\circ\text{C}$) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitronicotinoyl chloride is used directly in the next step.
- **Amidation:** Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone, 20 vol). Cool the solution in an ice bath to $0\text{--}5\text{ }^\circ\text{C}$.
- **Ammonia Addition:** Add aqueous ammonia (NH_4OH) dropwise while vigorously stirring, ensuring the temperature remains below $10\text{ }^\circ\text{C}$.
 - **Rationale:** The dropwise addition to a cooled solution controls the highly exothermic reaction between the acyl chloride and ammonia.
- **Isolation:** Stir for 30 minutes after the addition is complete. Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-nitronicotinamide.^[9]

Step 2: Dehydration to **2-Chloro-5-nitronicotinonitrile**

- **Setup:** In a dry round-bottom flask under an inert atmosphere (N_2 or Ar), suspend the 2-chloro-5-nitronicotinamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
- **Dehydrating Agent:** Add a dehydrating agent such as phosphorus oxychloride (POCl_3) (1.5 eq) or trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise at $0\text{ }^\circ\text{C}$.

- Rationale: These reagents are powerful dehydrating agents that readily convert primary amides to nitriles.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
- Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess dehydrating agent.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure **2-Chloro-5-nitronicotinonitrile**.

Chemical Reactivity and Applications

The utility of **2-Chloro-5-nitronicotinonitrile** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

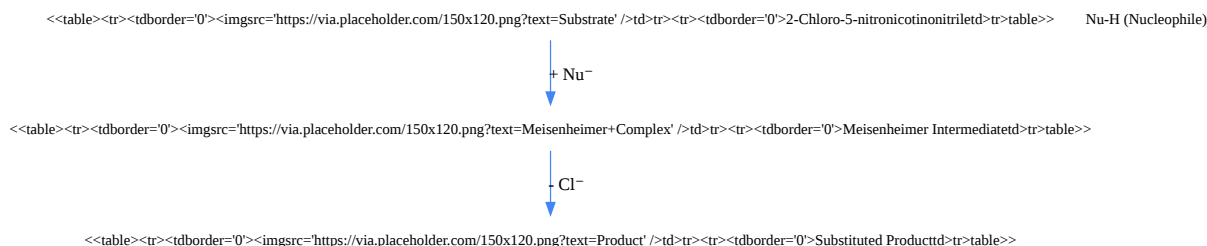
Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The pyridine ring is electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the chlorine atom at C2 an excellent leaving group in nucleophilic aromatic substitution (S_NAr) reactions.

[\[11\]](#)

This reactivity allows for the facile introduction of a wide range of nucleophiles, including:

- O-Nucleophiles: Alcohols and phenols (to form ethers).
- N-Nucleophiles: Amines and anilines (to form substituted aminopyridines).
- S-Nucleophiles: Thiols (to form thioethers).



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Caption: General mechanism for SNAr reaction at the C2 position.

Other Transformations

- **Nitro Group Reduction:** The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl_2 , $\text{H}_2/\text{Pd-C}$, or sodium dithionite). This introduces a key functional group for further derivatization, such as amide or sulfonamide formation.
- **Nitrile Group Hydrolysis/Reduction:** The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. Alternatively, it can be reduced to a primary amine using reagents like LiAlH_4 .

Applications in Synthesis

The combination of these reactive sites makes **2-Chloro-5-nitronicotinonitrile** a valuable building block. Its derivatives are key intermediates in the synthesis of a variety of target molecules.^{[12][13]}

- **Pharmaceuticals:** It is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory, anti-cancer, and anti-infective agents. ^{[12][13]} The ability to install various amine and ether side chains via SNAr is crucial for structure-activity relationship (SAR) studies.

- Agrochemicals: The scaffold is used to create novel herbicides and pesticides.[9][12] The pyridine core is a common feature in many successful agrochemicals.
- Materials Science: The molecule can be used in the synthesis of advanced materials, including functional dyes and polymers, where the electronic properties of the substituted pyridine ring are advantageous.[13]

Safety and Handling

Proper handling of **2-Chloro-5-nitronicotinonitrile** is essential due to its potential hazards. The information below is derived from safety data sheets (SDS) of structurally related compounds.[14][15][16]

Category	Information
GHS Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Handling and Storage

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
- Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be sent to an approved waste disposal plant.

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